Rosuvastatin - 287714-41-4

Rosuvastatin

Catalog Number: EVT-282082
CAS Number: 287714-41-4
Molecular Formula: C44H54CaF2N6O12S2
Molecular Weight: 1001.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rosuvastatin is a synthetic statin belonging to the class of HMG-CoA reductase inhibitors. [] It is widely studied for its potent lipid-lowering properties and potential pleiotropic effects. [] In scientific research, Rosuvastatin serves as a valuable tool for investigating cholesterol biosynthesis pathways, endothelial function, inflammatory responses, and potential therapeutic applications beyond lipid management. [, ]

Synthesis Analysis

While specific details of Rosuvastatin synthesis are not extensively discussed in the provided papers, it is known to be a synthetic statin. [] This suggests a multi-step chemical synthesis process involving various reagents and controlled reaction conditions.

Mechanism of Action

Rosuvastatin exerts its primary effect by competitively inhibiting the enzyme 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase (HMG-CoA reductase). [, ] This enzyme catalyzes a rate-limiting step in the mevalonate pathway, responsible for cholesterol biosynthesis. [, ] By inhibiting HMG-CoA reductase, Rosuvastatin effectively reduces cholesterol production in the liver, leading to lower circulating cholesterol levels. [, ]

Applications
  • Endothelial Function: Rosuvastatin has been shown to improve endothelial function, potentially through mechanisms involving nitric oxide bioavailability and modulation of inflammatory pathways. [, , , ] This area of research explores its potential in addressing vascular dysfunction associated with cardiovascular diseases.
  • Inflammation: Research indicates that Rosuvastatin possesses anti-inflammatory properties, potentially mediated through its influence on cytokine production, macrophage polarization, and oxidative stress pathways. [, , ] This has led to investigations into its potential benefits in inflammatory conditions.
  • Metabolic Syndrome: Studies have explored Rosuvastatin's efficacy in managing various components of metabolic syndrome, including dyslipidemia, insulin resistance, and inflammation. [, ]
  • Cellular Protection: Research suggests that Rosuvastatin might offer protective effects against cellular injury in various models, including hypoxia/reoxygenation injury and contrast-induced acute kidney injury. [, ] This is linked to its potential to modulate oxidative stress, apoptosis, and inflammatory cascades.
Future Directions
  • Personalized Medicine: Investigating the impact of genetic polymorphisms on Rosuvastatin's pharmacokinetics and pharmacodynamics could pave the way for personalized dosing strategies and optimize therapeutic outcomes. []
  • Combination Therapies: Exploring the efficacy and safety of Rosuvastatin in combination with other therapeutic agents, particularly in the context of complex disease states like metabolic syndrome, holds promise for improving treatment strategies. [, ]
  • Novel Applications: Continued research is crucial to uncover potential novel applications of Rosuvastatin in areas such as neuroprotection, kidney disease, and other inflammatory conditions. [, ]

Atorvastatin

  • Compound Description: Atorvastatin is another member of the statin family, like rosuvastatin, prescribed to lower cholesterol levels and reduce the risk of cardiovascular events [, ]. Atorvastatin inhibits HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway [].
  • Compound Description: Pravastatin is another statin drug prescribed to manage hypercholesterolemia and lower the risk of cardiovascular disease [, ]. Like other statins, it works by inhibiting HMG-CoA reductase, a key enzyme in cholesterol synthesis [, ].
  • Relevance: Pravastatin, along with atorvastatin, serves as a reference point for comparing the efficacy and safety of rosuvastatin in treating hypercholesterolemia [, ]. In several studies, rosuvastatin demonstrated superior LDL-C reduction compared to pravastatin at similar doses []. These findings emphasize the enhanced potency of rosuvastatin in managing cholesterol levels.

Simvastatin

  • Compound Description: Simvastatin, like rosuvastatin, belongs to the statin class of drugs. It is a lipid-lowering agent that acts by inhibiting HMG-CoA reductase [].
  • Relevance: Simvastatin is frequently used as a comparator to rosuvastatin in clinical trials to assess the relative efficacy and safety of these statins []. Rosuvastatin consistently demonstrates a more pronounced reduction in LDL-C levels compared to simvastatin at similar doses []. These results highlight the clinical significance of rosuvastatin's higher potency in managing cardiovascular risk factors.

Fluvastatin

  • Compound Description: Fluvastatin is a member of the statin family of drugs and is prescribed to lower cholesterol levels. It is a synthetic lipid-lowering agent that acts by inhibiting HMG-CoA reductase [].
  • Relevance: Comparing rosuvastatin and fluvastatin in clinical studies helps elucidate the unique effects of rosuvastatin on vitamin D levels. While rosuvastatin significantly increased 25-hydroxy vitamin D levels, fluvastatin did not demonstrate a similar effect []. This observation suggests that the influence on vitamin D metabolism might be specific to rosuvastatin and not a class effect of statins.

5. Canagliflozin* Compound Description: Canagliflozin is a sodium-glucose cotransporter-2 (SGLT2) inhibitor, a class of drugs used in the treatment of type 2 diabetes []. It works by blocking glucose reabsorption in the kidneys, leading to increased glucose excretion in the urine []. * Relevance: While not structurally related, the interaction of canagliflozin with rosuvastatin is clinically relevant. Canagliflozin can potentially worsen renal function, particularly in patients with pre-existing chronic kidney disease. This is important because rosuvastatin is primarily cleared by the kidneys, and impaired renal function can lead to increased rosuvastatin exposure and an elevated risk of adverse effects, such as rhabdomyolysis []. Therefore, close monitoring and dose adjustments of rosuvastatin are essential when co-administered with canagliflozin.

6. Eltrombopag * Compound Description: Eltrombopag is a thrombopoietin receptor agonist used to treat low platelet counts (thrombocytopenia) []. Unlike rosuvastatin, which is a substrate for organic anion transporting polypeptide 1B1 (OATP1B1) and breast cancer resistance protein (BCRP), eltrombopag is an inhibitor of these transporters [].* Relevance: The co-administration of eltrombopag and rosuvastatin can lead to drug interactions. Eltrombopag inhibits the intestinal secretion of rosuvastatin by BCRP, increasing rosuvastatin plasma concentrations []. This interaction highlights the importance of considering transporter-mediated drug interactions when prescribing rosuvastatin alongside other medications.

7. Mevalonate* Compound Description: Mevalonate is a key intermediate in the mevalonate pathway, the metabolic pathway responsible for cholesterol biosynthesis. Statins, including rosuvastatin, inhibit HMG-CoA reductase, an enzyme upstream of mevalonate in this pathway []. * Relevance: Mevalonate supplementation can reverse the inhibitory effects of rosuvastatin on glucose-induced insulin secretion in INS-1 832/13 cells []. This suggests that rosuvastatin's effects on insulin secretion are mediated through its inhibition of the mevalonate pathway, rather than through a direct effect on cholesterol levels.

8. Squalene* Compound Description: Squalene is another intermediate in the mevalonate pathway, downstream of mevalonate. It is a precursor to cholesterol and other isoprenoids []. * Relevance: Unlike mevalonate, squalene supplementation does not reverse the inhibitory effect of rosuvastatin on glucose-induced insulin secretion []. This finding further supports the notion that rosuvastatin's effects on insulin secretion are primarily mediated through its inhibition of HMG-CoA reductase and the subsequent depletion of mevalonate and its downstream metabolites, rather than through a direct effect on squalene or cholesterol.

9. L-Arginine* Compound Description: L-Arginine is a semi-essential amino acid that serves as the primary substrate for nitric oxide synthase (NOS), the enzyme responsible for producing nitric oxide (NO) []. NO is a potent vasodilator and plays a crucial role in maintaining endothelial function []. * Relevance: While not structurally related to rosuvastatin, L-arginine is investigated in conjunction with rosuvastatin to explore potential synergistic effects on endothelial function []. The rationale behind this combination lies in the fact that statins, including rosuvastatin, have been shown to improve endothelial function, possibly through increased NO bioavailability [].

10. Aminoguanidine* Compound Description: Aminoguanidine is a selective inhibitor of inducible nitric oxide synthase (iNOS) often used in research settings to investigate the role of iNOS-derived NO in various physiological and pathological processes []. * Relevance: Aminoguanidine can be used to investigate the role of NO in the cardioprotective effects of rosuvastatin. For example, one study found that the cardioprotective effects of rosuvastatin, observed as reduced infarct size in a rat model of myocardial infarction, were abolished by aminoguanidine pretreatment []. This suggests that the cardioprotective effects of rosuvastatin are, at least in part, mediated by NO.

11. Glibenclamide* Compound Description: Glibenclamide is a sulfonylurea drug used in the treatment of type 2 diabetes [, ]. It works by stimulating insulin secretion from pancreatic beta cells. * Relevance: In the context of rosuvastatin research, glibenclamide can serve as a comparator in clinical trials evaluating the effects of different therapeutic strategies on glycemic control and other metabolic parameters in patients with type 2 diabetes []. Additionally, glibenclamide has been used to investigate the potential role of ATP-sensitive potassium (KATP) channels in the cardioprotective effects of rosuvastatin [].

Properties

CAS Number

287714-41-4

Product Name

Rosuvastatin

IUPAC Name

calcium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate

Molecular Formula

C44H54CaF2N6O12S2

Molecular Weight

1001.1 g/mol

InChI

InChI=1S/2C22H28FN3O6S.Ca/c2*1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h2*5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;;+2/p-2/b2*10-9+;/t2*16-,17-;/m11./s1

InChI Key

BPRHUIZQVSMCRT-VEUZHWNKSA-N

SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Ca+2]

Solubility

Sparingly soluble in water
In water, 17.96 mg/L at 25 °C (est)
8.86e-02 g/L

Synonyms

Calcium, Rosuvastatin
Crestor
rosuvastatin
rosuvastatin calcium
ZD 4522
ZD4522

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Ca+2]

Isomeric SMILES

CC(C1=NC(=NC(=C1/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C2=CC=C(C=C2)F)N(S(=O)(=O)C)C)C.CC(C1=NC(=NC(=C1/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C2=CC=C(C=C2)F)N(S(=O)(=O)C)C)C.[Ca+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.